molecular formula C14H11NO5 B2544714 Methyl 3-(2-nitrophenoxy)benzoate CAS No. 227275-01-6

Methyl 3-(2-nitrophenoxy)benzoate

Cat. No. B2544714
CAS RN: 227275-01-6
M. Wt: 273.244
InChI Key: JLDBSSBLARPGPI-UHFFFAOYSA-N
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Description

“Methyl 3-(2-nitrophenoxy)benzoate” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 273.25 .


Synthesis Analysis

The synthesis of “Methyl 3-(2-nitrophenoxy)benzoate” involves the nitration of methyl benzoate . Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The process involves the use of concentrated sulfuric acid and nitric acid .


Molecular Structure Analysis

The InChI code for “Methyl 3-(2-nitrophenoxy)benzoate” is 1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-(2-nitrophenoxy)benzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 273.25 and is typically stored at temperatures between 0-8°C .

Scientific Research Applications

Absorption Cross Sections and Photolytic Precursors

Nitrophenols, including derivatives similar to methyl 3-(2-nitrophenoxy)benzoate, have been identified as photolytic precursors of nitrous acid (HONO), influencing tropospheric oxidation capacity. Their gas-phase absorption, significant for atmospheric chemistry, impacts photochemistry by modifying the actinic flux available for other photolysis reactions (Chen, Wenger, & Venables, 2011).

Nitration and Hydroxylation in Aqueous Solutions

Studies on the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions reveal pathways that could be relevant for derivatives like methyl 3-(2-nitrophenoxy)benzoate. These reactions produce various nitrophenols and demonstrate the complexity of chemical transformations in environmental contexts (Vione et al., 2004).

Biodegradation by Microorganisms

Research on Ralstonia sp. SJ98's ability to degrade 3-methyl-4-nitrophenol, a compound structurally related to methyl 3-(2-nitrophenoxy)benzoate, highlights microbial pathways for environmental decontamination. This microorganism utilizes such compounds as carbon sources, offering insights into bioremediation strategies (Bhushan et al., 2000).

Photocatalytic Degradation

The photocatalytic degradation of organophosphate insecticides, producing methyl-4-nitrophenol among other compounds, underlines the potential of photocatalysis in breaking down complex organic pollutants. This research might inform the development of techniques for degrading substances related to methyl 3-(2-nitrophenoxy)benzoate in water treatment applications (Moctezuma et al., 2007).

Synthesis and Properties of Polymers

The thermal polymerization of compounds structurally akin to methyl 3-(2-nitrophenoxy)benzoate, such as 3,5-bis(4-aminophenoxy)benzoic acid derivatives, demonstrates the relevance of such molecules in synthesizing hyperbranched aromatic polyamides. These polymers, with their distinct properties, have implications for materials science and engineering (Yang, Jikei, & Kakimoto, 1999).

Mechanism of Action

The mechanism of action for the nitration of methyl benzoate involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The carbonyl group is an electron withdrawing group (EWG) which deactivates the benzene ring . Protonation of the ester carbonyl group by the solvent (H2SO4) increases even further its EW effect .

Safety and Hazards

“Methyl 3-(2-nitrophenoxy)benzoate” is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

There is ongoing research into the synthesis and properties of “Methyl 3-(2-nitrophenoxy)benzoate”. For example, a recent paper discusses an efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid . This research could potentially lead to more environmentally friendly methods for synthesizing similar compounds in the future.

properties

IUPAC Name

methyl 3-(2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDBSSBLARPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-nitrophenoxy)benzoate

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